molecular formula C10H21NO B1400055 N-[2-(Tetrahydro-2H-pyran-3-yl)ethyl]propan-2-amine CAS No. 1343752-28-2

N-[2-(Tetrahydro-2H-pyran-3-yl)ethyl]propan-2-amine

Cat. No.: B1400055
CAS No.: 1343752-28-2
M. Wt: 171.28 g/mol
InChI Key: DGKVQMGEFKVIKD-UHFFFAOYSA-N
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Description

N-[2-(Tetrahydro-2H-pyran-3-yl)ethyl]propan-2-amine: is an organic compound that features a tetrahydropyran ring attached to an ethyl chain, which is further connected to a propan-2-amine group

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

  • Industrial production of this compound typically involves large-scale hydrogenation and amination processes, utilizing catalysts such as Raney nickel for hydrogenation and various amination agents under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.

    Reduction: Reduction reactions can target the tetrahydropyran ring, potentially leading to ring-opening or further hydrogenation.

    Substitution: Substitution reactions can occur at the amine group, where various substituents can replace the hydrogen atoms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of catalysts like palladium on carbon or Raney nickel.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products:

  • Oxidation can yield imines or oxides.
  • Reduction can lead to fully saturated derivatives.
  • Substitution can produce various N-substituted derivatives.

Scientific Research Applications

Chemistry:

Biology and Medicine:

Industry:

  • Utilized in the production of specialty chemicals and materials.
  • Employed in the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of N-[2-(Tetrahydro-2H-pyran-3-yl)ethyl]propan-2-amine involves its interaction with various molecular targets, primarily through its amine group. This group can form hydrogen bonds and ionic interactions with biological molecules, influencing pathways such as neurotransmission and enzyme activity. The tetrahydropyran ring provides structural stability and can participate in hydrophobic interactions, further modulating the compound’s activity.

Comparison with Similar Compounds

Uniqueness:

  • The presence of both the tetrahydropyran ring and the propan-2-amine group makes N-[2-(Tetrahydro-2H-pyran-3-yl)ethyl]propan-2-amine unique in its ability to participate in a wide range of chemical reactions and its potential applications in diverse fields.

Biological Activity

N-[2-(Tetrahydro-2H-pyran-3-yl)ethyl]propan-2-amine, a compound with the molecular formula C10_{10}H21_{21}NO and a molecular weight of 171.28 g/mol, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

PropertyValue
Molecular FormulaC10_{10}H21_{21}NO
Molecular Weight171.28 g/mol
StructureChemical Structure

This compound is believed to interact with various neurotransmitter systems, particularly those involving serotonin and norepinephrine. Its structural similarity to other amines suggests potential activity as a monoamine reuptake inhibitor, which can influence mood and cognitive functions.

Pharmacological Effects

  • Antidepressant Activity : Research indicates that compounds similar to this compound may exhibit antidepressant effects through the modulation of serotonin levels in the brain. This is particularly relevant in the context of treating mood disorders.
  • Neuroprotective Effects : Preliminary studies suggest that this compound could possess neuroprotective properties, potentially offering benefits in neurodegenerative diseases by reducing oxidative stress and inflammation.
  • Metabolic Regulation : There is emerging evidence that tetrahydropyran derivatives may play a role in glucose metabolism, making them candidates for further investigation in diabetes treatment protocols .

Study 1: Antidepressant Properties

A study published in Pharmacology Biochemistry and Behavior examined the effects of related compounds on depressive-like behaviors in rodent models. The findings indicated that these compounds significantly reduced immobility time in forced swim tests, suggesting antidepressant-like effects .

Study 2: Neuroprotection

In another research effort, the neuroprotective effects of tetrahydropyran derivatives were evaluated using models of oxidative stress. Results showed that these compounds could mitigate neuronal cell death induced by oxidative agents, thereby supporting their potential use in treating conditions like Alzheimer's disease .

Study 3: Diabetes Treatment

A patent application highlighted the use of tetrahydropyran derivatives, including this compound, for managing type 2 diabetes. The study suggested that these compounds could improve insulin sensitivity and glucose uptake in muscle cells .

Toxicological Profile

The compound has undergone preliminary toxicological assessments, indicating a favorable safety profile. It tested negative in mutagenicity studies, suggesting low potential for genetic toxicity . Further detailed toxicological evaluations are necessary to establish comprehensive safety data.

Properties

IUPAC Name

N-[2-(oxan-3-yl)ethyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO/c1-9(2)11-6-5-10-4-3-7-12-8-10/h9-11H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGKVQMGEFKVIKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCCC1CCCOC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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